4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid
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Overview
Description
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid is an organic compound with the molecular formula C16H21NO3. This compound is characterized by the presence of a 4-oxo group and a 1,2,3,4-tetrahydronaphthalen-1-ylamino group attached to a butanoic acid backbone. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with a suitable 4-oxo acid derivative. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 4-oxo-4-chlorobutanoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted amines.
Scientific Research Applications
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid
- 4-Oxo-4-(3-pyridyl)butanoic acid
- 4-Oxo-4-(5,6,7,8-tetrahydro-2-naphthalenyl)propylamino)butanoic acid
Uniqueness
4-Oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-oxo-4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATUHMNQIVXVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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